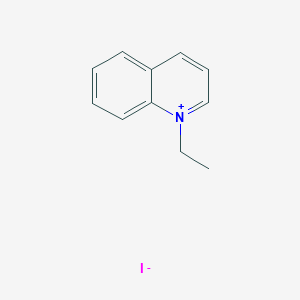

1-Ethylquinolinium iodide

Description

Properties

IUPAC Name |

1-ethylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYUGMDDIBOXQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883516 | |

| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Ethylquinolinium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

634-35-5 | |

| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 1-ethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethylquinolinium Iodide: Properties, Characterization, and Synthesis

Introduction: The Quinolinium Core in Modern Chemistry

Quinolinium salts represent a pivotal class of heterocyclic compounds, characterized by a fused benzene and pyridine ring system with a quaternized nitrogen atom. This structural motif imparts unique electronic and steric properties, rendering them valuable as catalysts, precursors in organic synthesis, and scaffolds in medicinal chemistry. Among these, 1-Ethylquinolinium iodide (CAS No. 634-35-5) is a notable member, frequently employed in research settings. Its utility stems from the reactivity of the quinolinium ring and the presence of the iodide counter-ion.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application. We will delve into its core characteristics, provide a validated protocol for property determination, and illustrate its synthetic pathway, grounding all claims in authoritative data.

PART 1: Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application, dictating its handling, storage, reactivity, and suitability for various experimental conditions.

Physical Properties

The macroscopic and thermodynamic characteristics of this compound are summarized below. These properties are critical for predicting its behavior in different solvents and thermal conditions.

| Property | Value | Source(s) |

| CAS Number | 634-35-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂IN | [1][2][3][4][5][6] |

| Molecular Weight | 285.12 g/mol | [1][2][3][4][5][6] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 158-160 °C | [3][4][5] |

| Solubility | High solubility in polar solvents | [3] |

| IUPAC Name | 1-ethylquinolin-1-ium;iodide | [1] |

Chemical & Safety Profile

The chemical nature of this compound dictates its reactivity and stability. Understanding its hazard profile is paramount for safe laboratory practice.

-

Stability and Storage: The compound is known to be hygroscopic and sensitive to light.[5][7] Therefore, it should be stored in a tightly sealed container, away from light and moisture, to prevent degradation. A cool, dry, and well-ventilated environment is recommended.

-

Reactivity: As a quaternary ammonium salt, it is generally stable under normal conditions. The iodide ion can participate in nucleophilic substitution reactions. The quinolinium ring system is electron-deficient, making it susceptible to nucleophilic attack under certain conditions. It serves as a crucial precursor in various organic syntheses.[3]

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][8] Furthermore, it may cause respiratory irritation (H335).[1][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

PART 2: Experimental Protocol - Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol details a self-validating method for the precise determination of the melting point of this compound using a modern digital apparatus.

Causality and Methodological Rationale

The choice of a slow heating rate (1-2°C/min) is crucial for ensuring that the sample and the thermometer are in thermal equilibrium, allowing for an accurate reading. A preliminary, rapid determination helps to identify the approximate melting range, saving time during the precise measurement. Using a fresh sample for each measurement is essential because some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying.[9]

Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

Thoroughly crush the crystalline powder into a fine, uniform consistency using a spatula.

-

Take a glass capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[10]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point (approx. 158°C).

-

Insert the prepared capillary tube into one of the sample holders in the apparatus.

-

Insert a calibrated digital thermometer into the designated port.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample and note the temperature at which it begins to melt. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Melting Point Determination:

-

Using a fresh capillary tube with a new sample, place it in the cooled apparatus.

-

Set the starting temperature to approximately 15-20°C below the estimated melting point.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Repetition:

-

Repeat the accurate determination (Step 4) at least two more times with fresh samples.

-

Consistent results across two or more measurements validate the determined melting point range.

-

PART 3: Synthesis Workflow

This compound is typically synthesized via a straightforward quaternization reaction, specifically an Sɴ2 reaction between the nucleophilic nitrogen of quinoline and the electrophilic carbon of an ethyl halide.

Logical Workflow: Synthesis of this compound

The diagram below illustrates the direct synthetic route from quinoline and ethyl iodide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt.

Caption: Synthetic pathway for this compound.

References

- Melting point determination. (n.d.). University of Calgary.

-

Quinolinium, 1-ethyl-, iodide (1:1). (2024). PubChem, National Institutes of Health. Retrieved from [Link]

- Experiment (1) determination of melting points. (2021). University of Technology, Iraq.

- Determination of Melting Point. (n.d.). Clarion University.

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

- 1-ETHYLQUINALDINIUM IODIDE. (n.d.). Chongqing Chemdad Co.

-

1-Ethyl-2-methylquinolinium iodide. (2024). PubChem, National Institutes of Health. Retrieved from [Link]

- Experiment 1 - Melting Points. (n.d.). University of the Sciences in Philadelphia.

-

1-ETHYLQUINALDINIUM IODIDE FOR SYNTHESIS. (n.d.). Tin Hang Technology Limited. Retrieved from [Link]

-

Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide. (2018). ResearchGate. Retrieved from [Link]

-

Preparation of N-Ethyl Quinuclidinium Iodide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (2017). Organic Syntheses Procedure. Retrieved from [Link]

- Ethyl iodide MSDS. (2005). Harper College.

- Safety Data Sheet - 1-Ethyl-1-methylpyrrolidinium iodide. (2022). Iolitec.

Sources

- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. parchem.com [parchem.com]

- 6. scbt.com [scbt.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

1-Ethylquinolinium iodide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Ethylquinolinium iodide (CAS No. 634-35-5), a quaternary ammonium salt with significant applications in synthetic organic chemistry and materials science. This document delves into the fundamental physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its diverse applications, supported by detailed experimental protocols and safety considerations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a heterocyclic organic compound characterized by a quinoline core with an ethyl group attached to the nitrogen atom, forming a quaternary ammonium cation, and an iodide anion. Its planar aromatic structure and positive charge contribute to its unique reactivity and utility in various chemical transformations. This guide will elucidate the key aspects of this versatile reagent, providing a technical foundation for its effective use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 634-35-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂IN | [1][2][3][5] |

| Molecular Weight | ~285.12 g/mol | [1][2][3][6] |

| Appearance | White, yellow, or brown crystalline solid/powder | [1][2] |

| Melting Point | 158-160 °C | [2][4][6] |

| Solubility | Soluble in polar solvents | [2] |

Synthesis of this compound

The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine to form a quaternary ammonium salt. In this case, the tertiary amine is quinoline, and the alkylating agent is iodoethane.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of iodoethane. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then associates with the positively charged quinolinium cation.

Caption: The Menshutkin reaction for the synthesis of this compound.

Experimental Protocol

Materials:

-

Quinoline

-

Iodoethane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve quinoline in an excess of iodoethane.

-

Attach a reflux condenser and gently heat the mixture under reflux for 2-3 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Add anhydrous diethyl ether to the flask to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Applications in Organic Synthesis

This compound serves as a versatile reagent in a variety of organic transformations. Its utility stems from the electrophilic nature of the quinolinium ring and the ability of the iodide ion to act as a nucleophile or leaving group.

Precursor to Cyanine Dyes

One of the primary applications of this compound is as a precursor in the synthesis of cyanine dyes. These dyes are characterized by a long polymethine chain connecting two nitrogen-containing heterocyclic systems. The ethyl group on the quinolinium nitrogen enhances the reactivity of the methyl group at the 2- or 4-position, allowing for condensation reactions with other heterocyclic salts to form the extended conjugated system of the dye.

Phase-Transfer Catalyst

The ionic nature of this compound allows it to function as a phase-transfer catalyst. It can facilitate the transport of anions from an aqueous phase to an organic phase, where they can participate in reactions with organic substrates. This is particularly useful in reactions involving water-insoluble organic reactants and water-soluble inorganic reagents.

Caption: Mechanism of phase-transfer catalysis using this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions to minimize exposure.[1][7][8]

Hazard Statements:

Precautionary Measures:

-

Work in a well-ventilated area or in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile compound with a well-established role in organic synthesis. Its straightforward preparation, coupled with its diverse reactivity, makes it an important tool for researchers in both academic and industrial settings. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69446, this compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-ETHYLQUINALDINIUM IODIDE. Retrieved from [Link]

-

XiXisys.com. (2025). SAFETY DATA SHEETS According to the UN GHS revision 11. Retrieved from [Link]

-

MDPI. (2019). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Ethylquinolinium Iodide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethylquinolinium iodide, a quaternary ammonium salt with significant applications in chemical synthesis and potentially in drug development. The document details the underlying chemical principles, a step-by-step experimental protocol for its preparation via the Menshutkin reaction, and critical considerations for process optimization and safety. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering field-proven insights to ensure a reliable and reproducible synthesis.

Introduction: The Significance of this compound

Quinolinium salts are a class of heterocyclic compounds that have garnered considerable interest in various scientific domains. Their unique electronic properties and reactivity make them valuable intermediates in the synthesis of more complex molecules, including cyanine dyes and other functional materials. In the context of drug discovery and development, the quinoline scaffold is a privileged structure, appearing in a wide array of therapeutic agents. The quaternization of the quinoline nitrogen to form salts like this compound can modulate the molecule's solubility, stability, and biological activity, making it a key target for medicinal chemists.

This guide will focus on the most direct and classical synthetic route to this compound: the N-alkylation of quinoline with ethyl iodide.

The Chemical Foundation: The Menshutkin Reaction

The synthesis of this compound from quinoline and ethyl iodide is a classic example of the Menshutkin reaction . This reaction, first described by Nikolai Menshutkin in 1890, involves the alkylation of a tertiary amine (in this case, the nitrogen atom of the quinoline ring) with an alkyl halide to form a quaternary ammonium salt.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl iodide. The iodide ion is subsequently displaced as a leaving group, resulting in the formation of the 1-Ethylquinolinium cation and the iodide anion, which associate to form the salt.

The choice of solvent is crucial in an SN2 reaction. Polar aprotic solvents, such as acetonitrile or acetone, are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the reaction rate. However, polar protic solvents like ethanol can also be used, sometimes in the presence of a non-nucleophilic base to neutralize any hydroiodic acid (HI) that may form as a minor byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the preparation of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Quinoline | C₉H₇N | 129.16 | 91-22-5 | ≥98% |

| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 | ≥99%, stabilized |

| Acetonitrile | CH₃CN | 41.05 | 75-05-8 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Absolute |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and flask

-

Vacuum source

-

Rotary evaporator (optional)

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (6.46 g, 0.05 mol) in 30 mL of anhydrous acetonitrile.

-

Addition of Ethyl Iodide: To the stirred solution, add ethyl iodide (8.58 g, 0.055 mol, 1.1 equivalents) dropwise at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the starting amine.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82 °C for acetonitrile) with continuous stirring. Maintain the reflux for 4-6 hours. Rationale: Heating accelerates the SN2 reaction, leading to a reasonable reaction time.

-

Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, which is sparingly soluble in acetonitrile, should precipitate as a crystalline solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting materials and solvent residues. Rationale: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it an effective washing agent.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot absolute ethanol. Once completely dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.

-

Drying: Dry the purified this compound under vacuum at 40-50 °C for several hours to remove any residual solvent. The final product should be a pale yellow to brownish crystalline powder.[1]

-

Characterization: The identity and purity of the product can be confirmed by measuring its melting point (expected: 158-160 °C)[2] and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Expected Yield

The typical yield for this reaction is in the range of 70-85%.

Safety and Handling Precautions

-

Ethyl Iodide: Ethyl iodide is a hazardous substance. It is flammable, a suspected carcinogen, and can cause skin and eye irritation.[1] It is also light-sensitive and should be stored in a dark, cool place. All manipulations involving ethyl iodide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Quinoline: Quinoline is harmful if swallowed and can cause skin irritation. Handle with care in a fume hood.

-

Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the Menshutkin reaction is a robust and reproducible method suitable for laboratory-scale preparation. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain this valuable quinolinium salt in high yield and purity. The principles and techniques outlined in this guide provide a solid foundation for the synthesis of this compound and can be adapted for the preparation of other N-alkyl quinolinium derivatives.

References

-

Hirao, I., Yamaguchi, M., & Kawazoe, Y. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Retrieved from [Link]

-

PubChem. (n.d.). Quinolinium, 1-ethyl-, iodide (1:1). Retrieved from [Link]

- Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Tang, J., Chen, X., Zhao, C., Li, W., Li, S., Yuan, M., & Li, R. (2020). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry, 86(1), 716–730. [Link]

Sources

Solubility of 1-Ethylquinolinium Iodide in Organic Solvents: A Technical Guide to Prediction, Measurement, and Application

An In-Depth Technical Guide for the Scientific Professional

Introduction: The Significance of Solubility for Quaternary Quinolinium Salts

1-Ethylquinolinium iodide (CAS 634-35-5) is an ionic compound consisting of a planar, aromatic 1-ethylquinolinium cation and an iodide anion[1][2]. Its structure, featuring a delocalized positive charge and a relatively large, polarizable anion, dictates its interactions with its environment. For professionals in drug development and synthetic chemistry, understanding its solubility is paramount for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase is critical for reaction kinetics. Choosing a solvent in which the quinolinium salt is sufficiently soluble is a primary step in process design.

-

Purification and Recrystallization: The differential solubility of a target compound and its impurities in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Formulation Development: In pharmaceutical sciences, controlling the solubility of an active pharmaceutical ingredient (API) or its intermediates is essential for achieving desired bioavailability and designing effective delivery systems.

-

Material Science Applications: For applications in areas like dye-sensitized solar cells or as components of ionic liquids, solubility in organic polymers and solvents determines processability and final material properties[3][4].

This guide will provide the tools to systematically approach the solubility of this important compound.

Theoretical Framework: Predicting Solubility Trends

The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool[1][5]. The solubility of an ionic compound like this compound in a molecular solvent is governed by the energetic balance of overcoming the solute-solute and solvent-solvent interactions and forming new, stabilizing solute-solvent interactions[6].

Key Intermolecular Forces at Play:

-

Ion-Dipole Interactions: This is the strongest and most crucial interaction for dissolving an ionic salt in a polar solvent. The positive charge on the quinolinium cation and the negative charge on the iodide anion will interact favorably with the partial positive and negative ends of polar solvent molecules (e.g., acetone, methanol, acetonitrile)[7].

-

Hydrogen Bonding: Polar protic solvents, such as alcohols (methanol, ethanol), can act as hydrogen bond donors. While the 1-ethylquinolinium cation cannot donate hydrogen bonds, the iodide anion is a weak hydrogen bond acceptor. The solvent's own hydrogen-bonding network must be disrupted, which requires significant energy[6].

-

London Dispersion Forces: These weak, temporary dipoles exist in all molecules. The large, aromatic quinolinium ring allows for significant dispersion interactions. These are the primary forces that allow for any minimal solubility in nonpolar solvents (e.g., toluene, hexane) but are generally insufficient to overcome the strong ionic attractions within the crystal lattice[6][7].

-

Halogen-π Interactions: In halogenated solvents like dichloromethane, specific, attractive interactions can occur between the halogen atoms of the solvent and the π-system of the quinolinium ring, potentially enhancing solubility[8].

Predicted Solubility Hierarchy:

Based on these principles, we can predict a general trend for the solubility of this compound:

-

High Solubility: Expected in highly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, where strong ion-dipole interactions can effectively solvate both the cation and anion.

-

Moderate Solubility: Expected in polar aprotic solvents with smaller dipole moments, such as acetone and acetonitrile. The solubility of simple iodides (e.g., KI, NaI) in acetonitrile is known, providing a baseline for the anion's behavior[9][10][11].

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The energy gained from weak dispersion forces is insufficient to break apart the ionic lattice of the salt[1][5].

This predictive framework is a powerful tool for initial solvent screening before committing to rigorous experimental determination.

Quantitative Determination of Solubility: Experimental Protocols

The lack of published quantitative data necessitates a reliable experimental approach. We present two robust methods. The choice of method depends on the available equipment and the required precision.

Protocol 1: Isothermal Gravimetric Analysis

This classic and straightforward method provides reliable data without the need for spectroscopic equipment. It relies on creating a saturated solution and determining the mass of dissolved solute in a known volume of solvent.

Methodology:

-

Preparation: To a series of 20 mL glass vials, add approximately 500 mg of this compound. Record the precise mass for each vial if desired, though an excess is the key.

-

Solvent Addition: To each vial, add exactly 5.0 mL of the desired organic solvent (e.g., methanol, acetone, ethyl acetate, etc.).

-

Equilibration: Seal the vials tightly. Place them in a shaker or on a stir plate within a temperature-controlled environment (e.g., a 25 °C water bath) for at least 24 hours. This extended time is crucial to ensure equilibrium is reached. A visible excess of solid must remain to confirm saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a 2.0 mL aliquot of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles. Transfer the filtered aliquot to a pre-weighed, dry glass vial. Record the exact weight of the empty vial.

-

Solvent Evaporation: Place the vials containing the supernatant in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Ensure the temperature is kept low to prevent decomposition of the salt.

-

Final Weighing: Once the solid residue is completely dry, weigh the vial again. The difference between the final mass and the empty vial mass is the amount of this compound that was dissolved in the 2.0 mL aliquot.

-

Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Causality and Self-Validation:

-

Why 24 hours? Equilibration for ionic solids can be slow. A 24-hour period helps ensure the solution is truly saturated.

-

Why a filter? The syringe filter is a critical step. It guarantees that only the dissolved solute is transferred, preventing overestimation of solubility from suspended microcrystals. This is a key self-validating step.

-

Why pre-weighed vials? This ensures accurate mass determination of the dissolved solid, forming the basis of the quantitative measurement.

Protocol 2: Quantitative UV-Vis Spectrophotometry

This method is highly sensitive and ideal for determining solubility, especially for compounds with strong chromophores like the quinolinium ring. It relies on the Beer-Lambert Law (A = εbc).

Workflow Diagram:

Caption: Logical process for interpreting experimental solubility data.

By correlating the experimentally determined solubilities with the known properties of the solvents, a researcher can validate the theoretical predictions and gain a deep, mechanistic understanding of the solvation process for this compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[5][12] The toxicological properties have not been fully investigated.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from moisture in a tightly sealed container.

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[12]

Always consult the most recent Material Safety Data Sheet (MSDS) before handling this or any chemical.

Conclusion

This guide provides a comprehensive framework for understanding and quantifying the solubility of this compound in organic solvents. By combining a robust theoretical understanding of intermolecular forces with detailed, reliable experimental protocols, researchers are equipped to generate the specific data required for their applications. This approach fosters scientific integrity and provides a pathway to predictable success in reaction design, purification, and formulation, thereby accelerating research and development in chemistry and pharmaceutical sciences.

References

- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). (n.d.). Cole-Parmer.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69446, Quinolinium, 1-ethyl-, iodide (1:1). Retrieved from [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024). Pharmaceutical Communications. Retrieved from [Link]

-

How do you determine the solubility of a solid?. (2021). Quora. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

3.3E: Experimentally Testing Solvents. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams. (2020). PubMed Central. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

-

7.1 Alkyl Halides - Structure and Physical Properties. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Organic halides. (n.d.). Retrieved from [Link]

-

New Pyridinium-Based Ionic Liquid as an Excellent Solvent−Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. (2025). ResearchGate. Retrieved from [Link]

-

Intermolecular Forces in Ionic and Covalent Compounds. (n.d.). Solubility of Things. Retrieved from [Link]

-

Quinolinium and isoquinolinium ionic liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. (2019). Frontiers in Chemistry. Retrieved from [Link]

-

2.12: Intermolecular Forces and Solubilities. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Insights into the solvation and dynamic behaviors of a lithium salt in organic- and ionic liquid-based electrolytes. (n.d.). RSC Publishing. Retrieved from [Link]

-

Organic Halides. (n.d.). Retrieved from [Link]

-

Acetonitrile with Potassium iodide. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Acetonitrile with Cesium iodide. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Quinolinium, 1-ethyl-2-[3-(3-ethyl-2(3H)-benzoselenazolylidene)-1-propenyl]-, iodide. (n.d.). EPA.gov. Retrieved from [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). National Institutes of Health. Retrieved from [Link]

-

Solubility of Potassium Iodide in Acetone. (2025). ResearchGate. Retrieved from [Link]

-

Acetonitrile with Sodium iodide. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Acetonitrile with Potassium iodide. (n.d.). IUPAC-NIST Solubilities Database. Retrieved from [Link]

Sources

- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications [frontiersin.org]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethylquinolinium Iodide

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethylquinolinium iodide. While a definitive, publicly available dataset with complete spectral assignments for this compound (CAS No. 634-35-5) remains elusive in surveyed literature and databases, this guide establishes a robust methodology for its characterization.[1][2][3] Drawing upon established principles of NMR spectroscopy for quaternary quinolinium salts and related heterocyclic systems, we will delineate the expected spectral features, discuss the underlying physicochemical principles governing chemical shifts and coupling constants, and provide detailed experimental protocols for obtaining high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of N-alkylated quinolinium compounds.

Introduction: The Structural Significance of this compound

This compound is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. The quaternization of the nitrogen atom by an ethyl group introduces a permanent positive charge, significantly altering the electronic distribution within the aromatic system and influencing its chemical reactivity and physical properties. This class of compounds finds applications in various fields, including as precursors in the synthesis of cyanine dyes, as phase-transfer catalysts, and in the development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of distinct proton sets, their chemical environment, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR reveals the carbon framework of the molecule. A thorough analysis of both ¹H and ¹³C NMR spectra is therefore critical for confirming the identity and purity of this compound.

Theoretical Framework for Spectral Interpretation

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinolinium ring and the N-ethyl group. The positive charge on the nitrogen atom significantly deshields the adjacent protons, causing their resonances to appear at a characteristically downfield chemical shift.

-

Quinolinium Ring Protons: The seven protons on the quinolinium ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.5-9.5 ppm). The protons on the pyridinium ring (H2, H3, H4) are expected to be the most deshielded due to their proximity to the positively charged nitrogen. In contrast, the protons on the benzene ring (H5, H6, H7, H8) will appear at slightly more upfield positions. The precise chemical shifts and coupling patterns are governed by the electron-withdrawing effect of the quaternary nitrogen and the anisotropic effects of the aromatic system.

-

N-Ethyl Group Protons: The ethyl group will be characterized by two distinct signals:

-

A quartet corresponding to the methylene protons (-CH₂-), which are directly attached to the nitrogen atom. These protons are expected to be significantly deshielded and will likely appear in the range of δ 4.5-5.0 ppm.

-

A triplet corresponding to the methyl protons (-CH₃), which will be located further upfield, typically in the range of δ 1.5-2.0 ppm. The integration of these signals should correspond to a 2:3 ratio, respectively.

-

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of this compound.

-

Quinolinium Ring Carbons: The nine carbon atoms of the quinolinium ring will produce signals in the aromatic region (δ 120-150 ppm). The carbons adjacent to the nitrogen (C2 and C8a) are expected to be the most deshielded. The chemical shifts of the other carbons will be influenced by the overall electron distribution in the heterocyclic system.

-

N-Ethyl Group Carbons: The two carbons of the ethyl group will give rise to signals in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) will be more deshielded (typically δ 50-60 ppm) than the methyl carbon (-CH₃) (typically δ 15-20 ppm) due to its direct attachment to the nitrogen atom.

The Influence of the Iodide Counter-ion

The nature of the counter-ion in quaternary ammonium salts can influence the chemical shifts of the cation's protons, particularly those in close proximity to the positive charge. This effect is primarily due to ion-pairing phenomena in solution. While the iodide ion is considered to be a relatively "innocent" counter-ion in terms of its magnetic properties, its presence can lead to slight variations in chemical shifts depending on the solvent and concentration.

Hypothetical Spectral Data and Assignments

While experimentally obtained and verified data is not available in the searched resources, we can predict the approximate ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆ based on the analysis of similar structures and general principles of NMR spectroscopy. These predicted values are presented in the tables below for illustrative purposes.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~9.3 | d | 1H | H-2 | J(H2,H3) ≈ 5-6 |

| ~9.1 | d | 1H | H-4 | J(H4,H3) ≈ 8-9 |

| ~8.4 | d | 1H | H-8 | J(H8,H7) ≈ 8-9 |

| ~8.2 | t | 1H | H-6 | J(H6,H5/H7) ≈ 7-8 |

| ~8.0 | m | 2H | H-5, H-7 | |

| ~7.8 | t | 1H | H-3 | J(H3,H2/H4) |

| ~4.8 | q | 2H | N-CH₂ | J(CH₂,CH₃) ≈ 7 |

| ~1.6 | t | 3H | N-CH₂-CH₃ | J(CH₃,CH₂) ≈ 7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2 |

| ~145 | C-4 |

| ~136 | C-8a |

| ~134 | C-7 |

| ~130 | C-5 |

| ~129 | C-4a |

| ~128 | C-6 |

| ~122 | C-3 |

| ~118 | C-8 |

| ~55 | N-CH₂ |

| ~15 | N-CH₂-CH₃ |

Experimental Protocols

The following section details the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its high polarity, which facilitates the dissolution of ionic compounds.[1]

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended for ¹H NMR, while a higher concentration of 20-50 mg in the same volume of solvent is advisable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure: a. Weigh the desired amount of this compound directly into a clean, dry NMR tube. b. Add the appropriate volume of DMSO-d₆ to the NMR tube. c. Cap the tube securely and vortex or gently agitate until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution. d. Ensure the final solution is clear and free of any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Instrument-specific parameters may require optimization.

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region of the ¹H NMR spectrum.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of at least 12 ppm is recommended to encompass all signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.

-

Spectral Width: A spectral width of at least 200 ppm is necessary to cover the expected range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Visualization of Methodologies

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Predicted J-Coupling in 1-Ethylquinolinium Cation.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the ¹H and ¹³C NMR analysis of this compound. While a definitive, publicly available, and fully assigned experimental spectrum has not been identified, the principles and methodologies outlined herein equip researchers with the necessary tools to acquire, process, and interpret the NMR data for this compound and its analogs. The predicted spectral data and an understanding of the underlying factors influencing chemical shifts and coupling constants serve as a valuable reference for the structural verification and quality control of this compound in various scientific and industrial applications.

References

-

PubChem. Quinolinium, 1-ethyl-, iodide (1:1). National Center for Biotechnology Information. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Khan Academy. Coupling constant. [Link]

-

Wikipedia. J-coupling. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethylquinolinium Iodide

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1-Ethylquinolinium iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the compound, detailed protocols for sample preparation and spectral acquisition, and an in-depth analysis of the resulting IR spectrum. By elucidating the vibrational modes of the 1-Ethylquinolinium cation, this guide serves as a critical resource for the characterization and quality control of this and similar quinolinium-based compounds, which are of increasing interest for their potential as antimicrobial and anticancer agents.

Introduction: The Significance of this compound in Modern Research

This compound, a quaternary ammonium salt, belongs to the class of ionic liquids and has garnered significant attention in the scientific community. Its molecular structure, featuring a positively charged quinolinium cation and an iodide anion, imparts unique chemical and physical properties.[1] In the realm of drug development, quinolinium salts are being explored for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents.[2][3] The efficacy and mechanism of action of these compounds are intrinsically linked to their molecular structure and purity.

Infrared (IR) spectroscopy emerges as a powerful and non-destructive analytical technique for the structural elucidation and characterization of this compound. By probing the vibrational modes of its constituent functional groups, IR spectroscopy provides a molecular fingerprint, enabling researchers to confirm the compound's identity, assess its purity, and gain insights into intermolecular interactions. This guide will provide the foundational knowledge and practical steps necessary to perform and interpret the IR spectroscopy of this compound with a high degree of scientific rigor.

Synthesis of this compound: A Preparative Overview

The synthesis of this compound is typically achieved through a straightforward quaternization reaction. This involves the N-alkylation of quinoline with an ethylating agent, most commonly ethyl iodide. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide. This results in the formation of the 1-Ethylquinolinium cation and the displacement of the iodide anion.

Reaction Scheme:

Caption: Synthesis of this compound.

A general laboratory procedure for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of quinoline in a suitable solvent, such as acetonitrile or ethanol.

-

Addition of Ethyl Iodide: To the stirred solution of quinoline, add a slight molar excess (e.g., 1.1 equivalents) of ethyl iodide dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux for several hours to ensure complete quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product, this compound, is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[1]

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Principles of Infrared Spectroscopy for the Analysis of this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it belongs to. The IR spectrum is a plot of absorbance or transmittance versus the wavenumber (cm⁻¹) of the incident radiation.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the 1-Ethylquinolinium cation. These include:

-

Aromatic C-H stretching vibrations from the quinoline ring.

-

C=C and C=N stretching vibrations within the quinolinium ring system.

-

Aliphatic C-H stretching and bending vibrations from the ethyl group.

-

"Fingerprint" region containing a complex pattern of bending and skeletal vibrations that are unique to the molecule.

The iodide anion (I⁻) is a monoatomic species and therefore does not exhibit any vibrational modes in the mid-infrared region. However, its presence can influence the electronic environment and, consequently, the vibrational frequencies of the cation.

Experimental Protocol: Acquisition of the FTIR Spectrum of this compound

The solid-state nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable and widely used technique for obtaining its IR spectrum.[1]

Experimental Workflow: KBr Pellet Preparation and FTIR Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.

-

In a separate, clean agate mortar, grind approximately 100-200 mg of spectroscopic grade KBr powder. It is crucial to use dry KBr as it is hygroscopic and water absorption will interfere with the spectrum.

-

-

Mixing:

-

Add the powdered this compound to the KBr powder in the mortar.

-

Thoroughly mix the two powders by gentle grinding until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of good sample dispersion and will yield a high-quality spectrum.

-

-

FTIR Spectrometer Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Place a KBr pellet containing no sample (a "blank" pellet) in the sample holder.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to correct for instrumental and atmospheric absorptions.

-

-

Sample Spectrum Acquisition:

-

Replace the blank pellet with the this compound KBr pellet.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected and, if necessary, smoothed. The data is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Interpretation of the Infrared Spectrum of this compound

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes within the molecule. The following table provides a guide to the expected vibrational frequencies for this compound based on its functional groups and data from similar compounds.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (Quinolinium ring) |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (Ethyl group: -CH₃ and -CH₂) |

| 1650 - 1580 | Strong to Medium | C=C and C=N stretching (Quinolinium ring) |

| 1500 - 1400 | Medium | Aromatic ring skeletal vibrations; CH₂ scissoring and CH₃ asymmetric bending |

| 1390 - 1370 | Medium to Weak | CH₃ symmetric bending (umbrella mode) |

| 1300 - 1000 | Medium to Strong | In-plane C-H bending (aromatic); C-N stretching |

| 900 - 650 | Strong to Medium | Out-of-plane C-H bending (aromatic) |

Detailed Analysis of Key Spectral Regions:

-

3100 - 3000 cm⁻¹: The absorption bands in this region are characteristic of the stretching vibrations of the C-H bonds on the aromatic quinolinium ring.

-

2980 - 2850 cm⁻¹: These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl substituent.

-

1650 - 1580 cm⁻¹: This region is dominated by the stretching vibrations of the C=C and C=N bonds within the quinolinium ring system. These are typically strong absorptions and are highly characteristic of the aromatic nature of the ring.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorption bands resulting from a variety of bending and skeletal vibrations. While individual assignments can be challenging, the overall pattern of peaks in this region is unique to this compound and serves as a definitive "fingerprint" for its identification.

Conclusion: The Role of IR Spectroscopy in the Advancement of Quinolinium-Based Therapeutics

Infrared spectroscopy is an indispensable tool in the arsenal of researchers and scientists working with this compound and related compounds. This in-depth technical guide has provided a comprehensive framework for the synthesis, sample preparation, spectral acquisition, and interpretation of the IR spectrum of this important molecule. The ability to rapidly and accurately characterize this compound using FTIR is crucial for ensuring its quality and purity in research and development settings. As the exploration of quinolinium salts for therapeutic applications continues to expand, the principles and protocols outlined in this guide will serve as a valuable resource for advancing our understanding and utilization of these promising compounds.

References

- 1. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 1-Ethylquinolinium Iodide

Introduction

1-Ethylquinolinium iodide, a quaternary ammonium salt, is a compound of significant interest across various scientific and industrial domains, including organic synthesis and materials science.[1][2][3] Its utility is intrinsically linked to its chemical stability. Understanding the factors that influence its stability and the potential pathways through which it may degrade is paramount for researchers, scientists, and professionals in drug development to ensure its effective and safe application. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its potential degradation pathways and outlining robust methodologies for its assessment.

I. Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment.

| Property | Value | Source(s) |

| CAS Number | 634-35-5 | [1] |

| Molecular Formula | C₁₁H₁₂IN | [1][3] |

| Molecular Weight | 285.13 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 158-160 °C | [1] |

| Solubility | Soluble in polar solvents | - |

| Hygroscopicity | Hygroscopic | [1] |

The hygroscopic nature of this compound necessitates storage in a dry, well-sealed container to prevent moisture absorption, which can influence its stability.

II. Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including heat, light, and hydrolysis. A thorough investigation of these pathways is crucial for predicting the compound's shelf-life and ensuring its integrity in various applications. Such investigations are often conducted through "forced degradation" or "stress testing" studies, where the compound is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7][8][9]

A. Thermal Degradation

Thermal stress is a significant factor that can induce the degradation of organic molecules. For this compound, the primary thermal degradation pathway is likely a retro-alkylation reaction, analogous to the decomposition of other quaternary ammonium salts.

Proposed Mechanism:

The most probable thermal degradation pathway involves the nucleophilic attack of the iodide anion on the ethyl group attached to the nitrogen atom of the quinolinium ring. This SN2 reaction would result in the formation of quinoline and ethyl iodide.

This decomposition mechanism is supported by studies on the thermal degradation of similar compounds, such as ethanethiol, which also show cleavage of the C-S bond upon heating.[10] The decomposition of methyl iodide at high temperatures has also been studied, providing insights into the stability of one of the potential degradation products.[11]

B. Photodegradation

Quinolinium salts are known to be photosensitive and can act as photocatalysts.[12] This inherent photoreactivity suggests that this compound is susceptible to degradation upon exposure to light, particularly UV radiation.

Proposed Mechanism:

The photodegradation of this compound likely proceeds through the formation of an excited state upon absorption of light. This excited species can then undergo various reactions, including electron transfer and radical formation, leading to the breakdown of the quinolinium ring or dealkylation. The mechanism can be complex, potentially involving dimerization or reactions with solvent molecules.[13] Studies on the photodegradation of other quinoline-containing compounds, such as the herbicide pyraquinate, have shown that degradation can occur through various reactions including oxidation and hydrolysis.[14]

C. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic compounds, particularly in aqueous solutions. The stability of this compound to hydrolysis is expected to be pH-dependent.

Proposed Mechanism:

While the quinolinium ring itself is relatively stable to hydrolysis, extreme pH conditions (acidic or alkaline) can promote degradation. Under strongly basic conditions, hydroxide ions could potentially attack the electrophilic positions of the quinolinium ring, leading to ring-opening or other rearrangements. In acidic conditions, the stability might be higher, but degradation could still occur over extended periods, especially at elevated temperatures. The kinetics of iodine hydrolysis have been studied and could be a secondary reaction of the released iodide ion.[15][16]

D. Oxidative Degradation

Oxidative degradation is another important pathway to consider, especially if the compound is exposed to oxidizing agents or atmospheric oxygen over long periods.

Proposed Mechanism:

The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of the iodide counter-ion could also play a role, as it can be oxidized to iodine. Advanced oxidation processes have been shown to degrade fluoroquinolone antibiotics, which share the quinoline core structure, through pathways like piperazine ring cleavage and hydroxylation.[17]

III. Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach involving forced degradation studies under various stress conditions. The following protocols provide a framework for such an investigation.

A. Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Neutral Hydrolysis: Treat the stock solution with water and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.[6]

-

Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 100°C) for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[18][19]

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

B. Thermal Analysis Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

1. Thermogravimetric Analysis (TGA)

-

Apparatus: Thermogravimetric Analyzer.[20]

-

Procedure:

-

Calibrate the TGA instrument.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

2. Differential Scanning Calorimetry (DSC)

-

Apparatus: Differential Scanning Calorimeter.[20]

-

Procedure:

-

Calibrate the DSC instrument.

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature to identify melting and decomposition endotherms or exotherms.

-

C. Analytical Methods for Stability Assessment

The choice of analytical method is critical for accurately monitoring the degradation of this compound and quantifying its degradation products.

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).

-

Detection: UV detection at a wavelength where this compound and its chromophoric degradation products absorb (e.g., around 230 nm and 315 nm).

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[19]

-

Application: Fractions containing degradation products from HPLC can be collected and further analyzed by LC-MS to determine their molecular weights and fragmentation patterns, aiding in their identification.

3. Spectrophotometric Methods

-

Principle: A simple and rapid spectrophotometric method can be used for the routine quantification of quaternary ammonium compounds.[21]

-

Application: This method can be useful for initial screening of stability under different conditions before employing more sophisticated chromatographic techniques.

IV. Summary of Stability Profile and Recommendations

Based on the available information and general chemical principles, the stability profile of this compound can be summarized as follows:

| Stress Factor | Expected Stability | Primary Degradation Pathway | Key Considerations |

| Thermal | Moderately stable; degradation expected at elevated temperatures. | Retro-alkylation (SN2) to quinoline and ethyl iodide. | Avoid high temperatures during storage and processing. |

| Photochemical | Susceptible to degradation, especially under UV light. | Excited state reactions leading to ring cleavage or dealkylation. | Protect from light during storage and handling. |

| Hydrolytic | Relatively stable at neutral pH; potential for degradation at extreme pH. | pH-dependent hydrolysis, potentially leading to ring opening. | Control pH in aqueous formulations. |

| Oxidative | Potentially susceptible to oxidation. | Oxidation of the quinolinium ring or iodide counter-ion. | Store in well-sealed containers to minimize exposure to air. |

Recommendations for Handling and Storage:

-

Store this compound in a tightly sealed, light-resistant container in a cool, dry place.

-

For solutions, use buffered systems where pH control is critical and protect from light.

-

Regularly monitor the purity of the compound, especially if stored for extended periods or under non-ideal conditions, using a validated stability-indicating analytical method.

V. Conclusion

A comprehensive understanding of the stability and degradation pathways of this compound is crucial for its effective application in research and industry. This technical guide has outlined the key degradation pathways—thermal, photochemical, hydrolytic, and oxidative—and provided a framework for their systematic investigation through forced degradation studies and other analytical techniques. By implementing the described protocols and adhering to the handling and storage recommendations, researchers and drug development professionals can ensure the quality, efficacy, and safety of this compound in their work.

References

-

A mechanistic study on the potential of quinolinium salts as photocatalysts for the abatement of chlorinated pollutants. PubMed. 2018. Available from: [Link]

-

Evaluation of quaternary ammonium compounds residues in food plants surfaces. ResearchGate. 2014. Available from: [Link]

-

Quaternary Ammonium Compounds. Hach. Available from: [Link]

-

Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. 2017. Available from: [Link]

-

Year 2024 In-Use stability testing FAQ. European Directorate for the Quality of Medicines & HealthCare. 2024. Available from: [Link]

-

A New Mechanism of the Selective Photodegradation of Antibiotics in the Catalytic System Containing TiO2 and the Inorganic Cations. NIH. 2020. Available from: [Link]

-

An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. 2020. Available from: [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. 2013. Available from: [Link]

-